(S)-1,2-Butanediol
Overview
Description
Synthesis Analysis
Biotechnological production of butanediol derivatives, including 2,3-butanediol, through the fermentation of biomass and wastes presents a sustainable alternative to traditional chemical synthesis methods. This approach is driven by the scarcity of fossil fuels and the environmental impact of their extraction and use. The synthesis involves the use of genetically modified microorganisms to convert renewable resources into butanediol under specific operating conditions (Celińska & Grajek, 2009). Another innovative method includes the engineering of Escherichia coli to directly produce 1,4-butanediol from carbohydrate feedstocks, demonstrating a biocatalytic route from renewable resources (Yim et al., 2011).
Molecular Structure Analysis
The molecular structure of butanediol derivatives has been a subject of study to understand its physicochemical properties and reactivity. A notable investigation into 1,4-butanediol revealed its ability to act as a reducing agent in hydrogen-transfer reactions, showcasing its unique chemical behavior due to its internal structure (Maytum et al., 2010). The structure of 2,3-butanediol and its derivatives has been further elucidated through various analytical techniques, providing insights into its reactivity and potential applications (Fuqiang et al., 2012).
Chemical Reactions and Properties
Butanediol derivatives undergo a variety of chemical reactions, highlighting their versatility in chemical synthesis and industrial applications. For instance, 1,4-butanediol has been used as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in organic synthesis (Maytum et al., 2010). Additionally, the catalytic conversion of 2,3-butanediol to butenes has been studied to understand the mechanistic pathways and improve the efficiency of this process (Zheng et al., 2018).
Physical Properties Analysis
The physical properties of butanediol derivatives, such as solubility, boiling point, and reactivity, are crucial for their industrial applications. Research into the renewable production of gasoline, solvents, and fuel additives from 2,3-butanediol highlights the compound's physical properties that make it suitable for use as a sustainable gasoline blending component and industrial solvent (Harvey et al., 2016).
Chemical Properties Analysis
The chemical properties of butanediol derivatives, such as reactivity with other compounds and potential for conversion into other valuable chemicals, are of significant interest. The synthesis and properties of monodisperse hydroxy-terminated oligomers from 1,4-butanediol demonstrate the compound's utility in polymer synthesis, indicating its versatile chemical properties (Fu et al., 1985).
Scientific Research Applications
Specific Scientific Field
Bioenergy, Biofuels, and Biochemicals .
Methods of Application or Experimental Procedures
Several bio-based 2,3-BD production processes have been developed and their economic advantages over petro-based production process have been reported . In particular, many 2,3-BD-producing microorganisms including bacteria and yeast have been isolated and metabolically engineered for efficient production of 2,3-BD . Several fermentation processes have been tested using feedstocks such as starch, sugar, glycerol, and even lignocellulose as raw materials .
Results or Outcomes
The construction of a demonstration plant that can annually produce around 300 tons of 2,3-BD is scheduled to be mechanically completed in Korea in 2019 .
Use in Thermodynamics Research
Specific Scientific Field
Thermodynamics, Physical Chemistry .
Summary of the Application
1,2-Butanediol is used in thermodynamics research for studying phase change data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
Methods of Application or Experimental Procedures
The properties of 1,2-Butanediol are studied using various experimental methods such as spectroscopy and chromatography .
Results or Outcomes
The data obtained from these studies are compiled and used for various applications in thermodynamics and physical chemistry .
Synthesis of Chiral Compounds
Specific Scientific Field
Biochemical Engineering, Biotechnology .
Summary of the Application
Nicotinamide dependent enzymes are used along with cofactor regenerating enzymes for the synthesis of chiral compounds .
Methods of Application or Experimental Procedures
Dehydrogenases which depend on nicotinamide coenzymes are used for the preparation of chiral compounds, either by reduction of a prochiral precursor or by oxidative resolution of their racemate .
Results or Outcomes
An increasing number of examples in technical scale applications are known where nicotinamide dependent enzymes were used together with cofactor regenerating enzymes .
Increasing ATP Turnover for 2,3-Butanediol Synthesis
Specific Scientific Field
Biochemical Engineering, Biotechnology .
Methods of Application or Experimental Procedures
Enforced ATP wasting, implemented by overexpressing the genes of the ATP-hydrolyzing F1-part of the ATPase, leads to significant increases of yield and especially of productivity of 2,3-BDO synthesis in an E. coli producer strain under various cultivation conditions .
Results or Outcomes
The ATPase strain showed superior performance and finished the process twice as fast as the control strain and with higher 2,3-BDO yield . This demonstrates the high potential of enforced ATP wasting as a generic metabolic engineering strategy .
Safety And Hazards
“(S)-1,2-Butanediol” can cause serious eye irritation (Hazard Statements H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2S)-butane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Butanediol | |
CAS RN |
73522-17-5 | |
Record name | (S)-1,2-Butanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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